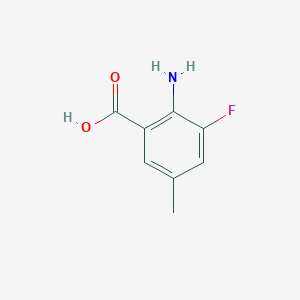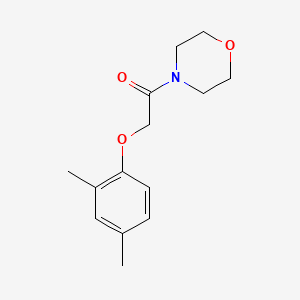
methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” is a compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known as a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
Pyrrole and its analogs can be synthesized through various tactical approaches . An aldehyde group can be introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles can be synthesized under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of “methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” can be represented by the InChI code:1S/C8H9NO3/c1-5-7(8(11)12-2)3-6(4-10)9-5/h3-4,9H,1-2H3 . Chemical Reactions Analysis
Pyrrole and its analogs are known to undergo a variety of chemical reactions. For instance, an aldehyde group can be introduced at the 3-position on the pyrrole ring to obtain the 3-(3-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylate . Various diversely functionalized pyrroles can be synthesized under catalyst-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” include a molecular weight of 167.16 . It is a powder with a melting point of 154-156 degrees Celsius .Mécanisme D'action
Orientations Futures
The future directions for research on “methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate” and similar compounds could involve exploring their potential therapeutic applications, given the diverse biological activities of pyrrole-containing compounds . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate involves the reaction of 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl chloroformate to form the methyl ester. The methyl ester is then reacted with sodium hydride and 4-chlorobutanal to form the desired product.", "Starting Materials": [ "2-methyl-1H-pyrrole-3-carboxylic acid", "thionyl chloride", "methyl chloroformate", "sodium hydride", "4-chlorobutanal" ], "Reaction": [ "Step 1: React 2-methyl-1H-pyrrole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.", "Step 2: React the acid chloride with methyl chloroformate to form the methyl ester.", "Step 3: React the methyl ester with sodium hydride and 4-chlorobutanal to form methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate." ] } | |
Numéro CAS |
2387256-48-4 |
Nom du produit |
methyl 5-chloro-4-formyl-2-methyl-1H-pyrrole-3-carboxylate |
Formule moléculaire |
C8H8ClNO3 |
Poids moléculaire |
201.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




